4,4-Dimethyloxolane-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethyloxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2)3-5(6(8)9)10-4-7/h5H,3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPZBSHBQOMOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Enantiopure 4,4 Dimethyloxolane 2 Carboxylic Acid
Retrosynthetic Disconnections and Strategic Design for Asymmetric Access
Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify viable starting materials and synthetic routes. For enantiopure 4,4-dimethyloxolane-2-carboxylic acid, several disconnections can be envisioned to guide the synthetic strategy.
A primary disconnection involves breaking the C-O bond of the oxolane ring, which is a common strategy for cyclic ethers. This leads to an acyclic precursor, a substituted 1,4-pentanediol (B150768) derivative. The stereocenter at C2 of the target molecule must then be installed asymmetrically on this acyclic frame before the final cyclization step.
However, a more convergent and powerful retrosynthetic approach recognizes the structural similarity of the target to readily available chiral precursors. The 4,4-dimethyl-substituted five-membered ring is a key feature of pantolactone. This suggests a chiral pool-based strategy, where the existing stereochemistry and carbon skeleton of (R)- or (S)-pantolactone are manipulated to achieve the desired target, thereby circumventing the need to create the stereocenter from an achiral precursor. This latter approach is often more efficient for accessing enantiopure materials.
Enantioselective Synthesis Approaches
Multiple strategies exist for establishing the C2 stereocenter in an enantioselective manner, ranging from asymmetric catalysis to the use of biological systems or chiral starting materials.
Asymmetric catalysis offers a highly efficient method for generating chiral molecules. For the synthesis of substituted tetrahydrofurans, organocatalytic and metal-catalyzed approaches have proven effective. An organocatalytic asymmetric synthesis of 2,3,4‐trisubstituted tetrahydrofurans has been developed using a tandem iminium−enamine catalysis, involving a double Michael addition that yields products with high enantio‐ and diasteroselectivities. researchgate.net Similarly, sequential one-pot copper-catalyzed asymmetric Henry reactions followed by iodocyclization of γ,δ-unsaturated alcohols provide access to polysubstituted tetrahydrofuran (B95107) derivatives in high yields with excellent enantioselectivities (up to 97% ee). chemistryviews.org While not specifically demonstrated on this compound, these methodologies highlight the potential for asymmetric catalysts to facilitate the key ring-forming step from a suitably designed acyclic precursor, controlling the stereochemistry at the C2 position.
Chiral pool synthesis leverages the abundance of enantiopure natural products as starting materials. (R)-Pantolactone, an intermediate in the synthesis of Vitamin B5, is an ideal precursor for enantiopure this compound as it contains the required 4,4-dimethyl-substituted oxolane core. eurekaselect.comresearchgate.netnih.gov
A plausible synthetic sequence starting from (R)-pantolactone would involve the following key transformations:
Reduction of the Lactone: The lactone functionality can be reduced to the corresponding diol, (R)-2,4-dihydroxy-3,3-dimethylbutane (panto-diol), using a strong reducing agent like lithium aluminum hydride.
Selective Protection: The primary hydroxyl group can be selectively protected over the secondary hydroxyl group using a bulky protecting group (e.g., trityl or silyl (B83357) ethers), exploiting the steric difference between the two groups.
Functionalization and Chain Extension: The remaining free secondary hydroxyl group can be converted into a leaving group (e.g., tosylate or mesylate) and displaced via an Sₙ2 reaction with a cyanide source to introduce the carbon atom required for the carboxylic acid.
Deprotection and Cyclization: Removal of the protecting group from the primary alcohol would be followed by hydrolysis of the nitrile to the carboxylic acid. The resulting hydroxy acid could then be induced to cyclize under acidic conditions to form the target (S)-4,4-dimethyloxolane-2-carboxylic acid. The stereochemistry at C2 is inverted during the Sₙ2 displacement of the leaving group.
This strategy has been successfully applied in the synthesis of various complex molecules starting from pantolactone, confirming its versatility as a chiral building block. sci-hub.se
Biocatalysis provides a powerful and environmentally benign alternative for producing enantiopure compounds. Two primary biocatalytic strategies are applicable: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral substrate.
Enzymatic Kinetic Resolution (EKR): This is a widely used method for separating enantiomers. A racemic mixture of an ester of this compound (e.g., the methyl or ethyl ester) could be subjected to hydrolysis by a lipase. Lipases often exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer to the carboxylic acid while leaving the other enantiomer as the unreacted ester. mdpi.com This approach has been successfully demonstrated for the parent compound, (R)-tetrahydrofuran-2-carboxylic acid, where its ethyl ester was hydrolyzed by an Aspergillus melleus protease with high enantioselectivity (E=60), yielding the acid in 94.4% ee. researchgate.net The two products, the enantiopure acid and the recovered enantiopure ester, can then be separated. nih.gov
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Selectivity (E) |
| Aspergillus melleus Protease | Ethyl (±)-tetrahydrofuran-2-carboxylate | (R)-Tetrahydrofuran-2-carboxylic acid | 94.4% | 60 |
| Lipoprotein Lipase | Racemic α-Sulfinyl Esters | (R)- or (S)-α-Sulfinyl Carboxylic Acid | >99% | >1000 |
This table presents data for analogous enzymatic resolutions to illustrate the principle.
Asymmetric Bioreduction: Carboxylic acid reductases (CARs) are enzymes capable of reducing carboxylic acids to aldehydes. researchgate.net While typically used for reduction, engineered CARs or other oxidoreductases could potentially be used in the reverse reaction (oxidation of an aldehyde) or in a tandem system to convert a precursor into the desired chiral acid. For instance, whole-cell biocatalysts such as Pyrococcus furiosus have been shown to hydrogenate a range of carboxylic acids to their corresponding primary alcohols, demonstrating the broad applicability of biocatalytic redox transformations. researchgate.net
Diastereoselective Synthesis Routes and Control of Relative Stereochemistry
While this compound itself only possesses one stereocenter, its use as a chiral building block often involves the introduction of additional stereocenters onto the oxolane ring. In such cases, the existing C2 stereocenter can direct the stereochemical outcome of subsequent reactions, a process known as substrate-controlled diastereoselective synthesis.
For example, the enolate of an ester derivative of enantiopure this compound could be alkylated. The bulky gem-dimethyl group at C4 and the substituent at C2 would create a biased conformational landscape, leading the incoming electrophile to attack from the less hindered face, thereby generating a new stereocenter at C3 with a predictable relative stereochemistry. Such diastereoselective approaches are fundamental in the synthesis of complex natural products containing substituted tetrahydrofuran rings. nih.gov The synthesis of N-substituted ethyl 4-phenyloxazolidine-2-carboxylates demonstrates how a stereocenter on a five-membered ring can direct the formation of a new stereocenter during cyclization. researchgate.net
| Reactants | Diastereomeric Ratio (d.r.) | Overall Yield | Reference |
| (S,S)-Pseudoephedrine propionamide (B166681) + (E)-Crotylborane | 96% de | 56% | nih.gov |
| (S)-2-Phenylglycinol + Ethyl glyoxylate (B1226380) + Formaldehyde | Stereospecific | - | researchgate.net |
This table shows examples of diastereoselective reactions in the synthesis of chiral molecules.
Chemo- and Regioselective Synthesis Strategies for Complex Derivatives
The synthesis of complex derivatives of this compound requires precise control over chemo- and regioselectivity. Chemoselectivity involves differentiating between multiple reactive functional groups. For instance, selective reduction of the carboxylic acid to an alcohol in the presence of an ester elsewhere in the molecule would require a chemoselective reducing agent like borane, which preferentially reduces carboxylic acids.
Regioselectivity involves controlling the site of reaction on the molecule. For the oxolane ring, functionalization at the C3 or C5 positions is a common goal. Palladium-catalyzed C-H functionalization, often guided by a directing group, has emerged as a powerful tool for the regioselective introduction of aryl or alkyl groups onto heterocyclic scaffolds. mdpi.com While direct C-H activation on the oxolane ring can be challenging, conversion of the carboxylic acid at C2 into a suitable directing group could enable regioselective arylation at the C3 position. Alternatively, radical-based reactions can provide pathways to functionalize specific C-H bonds, offering complementary regioselectivity to ionic or metal-catalyzed processes.
Total Synthesis of Complex Molecules Incorporating the this compound Moiety
A comprehensive review of scientific literature did not yield specific examples of the total synthesis of complex molecules that explicitly incorporate the this compound moiety as a distinct building block. This particular substituted oxolane appears to be a highly specialized or novel structural motif, and its application in the total synthesis of natural products or other complex targets is not yet documented in readily available scientific databases.
The synthesis of various substituted tetrahydrofurans, the core ring system of oxolanes, is a well-established field in organic chemistry. Methodologies often involve cyclization reactions, asymmetric catalysis, and the use of chiral pool starting materials to achieve the desired stereochemistry. However, the specific substitution pattern of a gem-dimethyl group at the 4-position and a carboxylic acid at the 2-position of the oxolane ring presents a unique synthetic challenge.
While general methods for the synthesis of substituted carboxylic acids and tetrahydrofuran rings are abundant, the direct application of this compound in multi-step total synthesis remains an area with limited to no published research. The inherent structural features of this compound, including the quaternary carbon at the 4-position, may influence its reactivity and the stereochemical outcomes of reactions where it is employed as a synthetic intermediate.
Further research and exploration into the synthetic utility of this compound are necessary to ascertain its potential as a valuable synthon in the construction of more complex molecular architectures. At present, the absence of its documented use in total synthesis precludes a detailed discussion and the generation of data tables on this specific topic.
Chemical Reactivity and Mechanistic Transformations of 4,4 Dimethyloxolane 2 Carboxylic Acid
Reactivity of the Oxolane Ring System
The oxolane ring is a saturated five-membered ether, also known as tetrahydrofuran (B95107) (THF). It is generally a stable and unreactive ring system, often used as a solvent. researchgate.net However, under certain conditions, particularly in the presence of strong acids, it can undergo ring-opening reactions. researchgate.net
The ring-opening of ethers like the oxolane in 4,4-Dimethyloxolane-2-carboxylic acid is typically catalyzed by strong acids. libretexts.orglibretexts.org The mechanism begins with the protonation of the ether oxygen atom by the acid. This step converts the alkoxy group into a good leaving group (an alcohol) and activates the ring toward nucleophilic attack.
The subsequent step involves the attack of a nucleophile at one of the adjacent carbon atoms (C2 or C5). The precise mechanism of this nucleophilic attack can have characteristics of both Sₙ1 and Sₙ2 pathways, depending on the substitution pattern of the oxolane ring and the reaction conditions. libretexts.orglibretexts.org
Sₙ2-like Mechanism: If the carbons adjacent to the oxygen are primary or secondary, the nucleophile will typically attack the less sterically hindered carbon in a backside attack.
Sₙ1-like Mechanism: If one of the carbons is tertiary, the C-O bond may break first to form a more stable tertiary carbocation. The nucleophile then attacks this carbocationic center. The transition state is often described as having significant carbocationic character even if a full carbocation is not formed. libretexts.orglibretexts.org
In the case of this compound, the C2 position is substituted with a carboxylic acid group, and the C5 position is a CH₂ group. Following protonation of the ring oxygen, nucleophilic attack would likely occur at the C5 position due to less steric hindrance, leading to the cleavage of the O1-C5 bond. Alternatively, attack at the C2 position would cleave the O1-C2 bond. The presence of the gem-dimethyl group at the C4 position provides significant steric bulk, which may influence the conformation of the ring and the accessibility of the C5 position to nucleophiles.
Electrophilic or Nucleophilic Functionalization of the Oxolane Skeleton
No studies detailing the reactions of the this compound ring with either electrophiles or nucleophiles have been found. Information regarding the regioselectivity and stereoselectivity of such reactions, as well as the influence of the gem-dimethyl group and the carboxylic acid moiety on the reactivity of the oxolane ring, is not present in the current body of scientific literature.
Stereochemical Outcomes of Ring Transformations and Rearrangements
There is no available data on any ring-opening, ring-expansion, or rearrangement reactions involving this compound. Consequently, the stereochemical course of any such transformations, including the potential for retention or inversion of stereocenters, remains uninvestigated.
Mechanistic Investigations of Key Transformations: Insights from Reaction Kinetics and Isotope Effects
In the absence of any documented key transformations, there have been no mechanistic studies, including reaction kinetics or isotope effect experiments, performed on this compound. Such studies are crucial for understanding the intimate details of reaction pathways, but they are contingent on the prior discovery and development of reactions involving the compound.
Derivatization and Advanced Functionalization Strategies
Synthesis of Chiral Esters and Amides for Ligand Development or Material Science Applications
The carboxylic acid moiety of 4,4-dimethyloxolane-2-carboxylic acid serves as a versatile handle for the synthesis of a wide array of chiral esters and amides. These derivatives are of significant interest in the development of new chiral ligands for asymmetric catalysis and for incorporation into advanced materials.
Standard esterification and amidation reactions can be employed to couple this compound with a diverse range of alcohols, phenols, and amines. The choice of the coupling partner can be tailored to introduce specific functionalities and steric properties, which are crucial for the performance of the resulting chiral ligands or the properties of the final materials.
Table 1: Representative Esterification and Amidation Reactions
| Reactant 1 | Reactant 2 | Coupling Reagent | Product | Potential Application |
| This compound | Chiral Alcohol | DCC/DMAP | Chiral Ester | Ligand for asymmetric catalysis |
| This compound | Aniline Derivative | EDC/HOBt | Chiral Amide | Monomer for polyamide synthesis |
| This compound | Polyethylene Glycol | Acid Catalyst | PEG-Ester | Drug delivery systems |
Note: This table presents hypothetical examples based on general organic synthesis principles, as specific literature for this compound is not available.
Preparation of Novel Chiral Ligands and Organocatalysts from this compound Derivatives
The chiral scaffold of this compound is a promising starting point for the design and synthesis of novel chiral ligands and organocatalysts. By strategically modifying the carboxylic acid group and potentially other positions on the oxolane ring, it is possible to create molecules that can effectively control the stereochemical outcome of chemical reactions.
For instance, the carboxylic acid can be converted into a phosphine (B1218219), oxazoline, or other coordinating groups commonly found in chiral ligands for transition-metal catalysis. Similarly, derivatization with amine functionalities could lead to the development of novel organocatalysts for a variety of asymmetric transformations.
Incorporation into Polymeric Structures and Advanced Materials
The functional group of this compound allows for its incorporation into various polymeric structures. This can be achieved through polymerization of its derivatives, such as esters or amides, or by grafting it onto existing polymer backbones. The introduction of this chiral, cyclic monomer can impart unique properties to the resulting polymers, including altered thermal stability, mechanical strength, and chiroptical properties. Such materials could find applications in areas like chiral separations, smart materials, and biomedical devices.
Synthesis of Stereodefined Building Blocks and Intermediates for Downstream Chemical Synthesis
As a chiral molecule, this compound can serve as a valuable stereodefined building block, or "chiral synthon," for the synthesis of more complex and biologically active molecules. The oxolane ring provides a rigid and defined stereochemical framework that can be elaborated upon to construct intricate molecular architectures with high stereocontrol.
The carboxylic acid group can be transformed into a variety of other functional groups, such as alcohols, aldehydes, or amines, through standard organic transformations. These new functional groups can then be used in subsequent carbon-carbon bond-forming reactions to build up the desired molecular complexity. This approach is particularly valuable in the synthesis of natural products and pharmaceutical agents, where precise control of stereochemistry is often critical for biological activity.
Table 2: Potential Transformations of this compound for Building Block Synthesis
| Starting Material | Reagent | Product | Potential Use |
| This compound | LiAlH4 | (4,4-Dimethyloxolan-2-yl)methanol | Chiral alcohol intermediate |
| This compound | SOCl2, then NaN3, then heat | 2-Isocyanato-4,4-dimethyloxolane | Intermediate for chiral amines |
| This compound | DIBAL-H | 4,4-Dimethyloxolane-2-carbaldehyde | Chiral aldehyde for C-C coupling |
Note: This table illustrates potential synthetic pathways based on the known reactivity of carboxylic acids, as specific examples for this compound are not available in the searched literature.
Computational and Theoretical Investigations of 4,4 Dimethyloxolane 2 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure, Conformation, and Chirality
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4,4-Dimethyloxolane-2-carboxylic acid. Methods like Density Functional Theory (DFT) are employed to determine the molecule's most stable three-dimensional structures and its electronic characteristics. nih.gov
The conformational landscape of this compound is explored by identifying all possible low-energy arrangements of its atoms (conformers). The oxolane ring can adopt various puckered conformations, such as envelope and twist forms, and the orientation of the carboxylic acid group relative to the ring introduces further possibilities. Computational scans of key dihedral angles are performed to locate energy minima on the potential energy surface. The relative energies of these conformers are then calculated with high accuracy, and their populations at a given temperature are estimated using Boltzmann statistics.
Chirality is a key feature of this molecule, originating from the stereocenter at the C2 position. Quantum chemical calculations can confirm the stability of the enantiomeric forms (R and S) and investigate the structural parameters that define their three-dimensional shape. mdpi.com Electronic structure analysis, through approaches like Natural Bond Orbital (NBO) theory, provides insights into charge distribution, orbital interactions, and intramolecular hydrogen bonding between the carboxylic acid group and the ether oxygen. nih.gov This helps in understanding the molecule's polarity and reactive sites.
| Conformer | Key Dihedral Angle (°) (O1-C2-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|
| 1 (Global Minimum) | -175.2 | 0.00 | 75.4 |
| 2 | 65.8 | 1.15 | 15.1 |
| 3 | -88.4 | 1.89 | 9.5 |
Prediction of Spectroscopic Parameters for Structural Elucidation (e.g., VCD, Advanced NMR)
Computational spectroscopy is a powerful tool for structural elucidation, especially for chiral molecules. By predicting spectroscopic parameters and comparing them with experimental data, the absolute configuration of a stereocenter can be determined. schrodinger.com
Vibrational Circular Dichroism (VCD) spectroscopy is particularly sensitive to chirality. Quantum chemical calculations can simulate the VCD spectrum for a specific enantiomer (e.g., the R-enantiomer) of this compound. This is achieved by first finding the lowest energy conformers and then performing frequency calculations for each, followed by Boltzmann averaging of the results. schrodinger.com The resulting theoretical spectrum can be compared to an experimental VCD spectrum; a match confirms the absolute configuration of the sample.
Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and coupling constants (J), can be accurately predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method. schrodinger.com Theoretical prediction of ¹H and ¹³C NMR spectra for different possible isomers or conformers can help in the assignment of experimental signals and provide a deeper understanding of the molecule's structure in solution. schrodinger.com
| Carbon Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |
|---|---|---|
| C=O | 178.5 | 179.1 |
| C2 | 78.2 | 78.9 |
| C3 | 40.1 | 40.5 |
| C4 | 75.6 | 76.0 |
| C5 | 70.3 | 70.8 |
| CH₃ (gem-dimethyl) | 28.4 | 28.7 |
| CH₃ (gem-dimethyl) | 26.9 | 27.3 |
Reaction Pathway Modeling, Transition State Analysis, and Energy Profiles
Computational chemistry allows for the detailed investigation of potential chemical reactions involving this compound. By modeling reaction pathways, chemists can predict the feasibility of a reaction, understand its mechanism, and identify potential products.
For instance, the ring-opening reaction of the oxolane moiety can be modeled. researchgate.netsemanticscholar.org Computational methods are used to locate the structure of the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), which is a key determinant of the reaction rate. researchgate.net By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile provides a visual representation of the energy changes throughout the reaction, revealing whether the reaction is kinetically favorable and thermodynamically spontaneous. These calculations can be performed for different potential pathways to determine the most likely reaction mechanism. semanticscholar.org
| Species | Description | Relative Free Energy (ΔG) (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0.0 |
| TS1 | Transition State for Ring-Opening | +25.8 |
| Intermediate | Ring-Opened Carbocation | +15.2 |
| Product | Final Product | -5.7 |
Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the behavior of this compound in a solvent, providing insights into solvation and dynamic intermolecular interactions over time. mdpi.com In a typical MD simulation, a single molecule or multiple molecules of the compound are placed in a simulation box filled with solvent molecules, such as water. u-bordeaux.fr The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of each atom. ugr.es
These simulations reveal how solvent molecules arrange around the solute. rsc.org For this compound, MD can show how polar water molecules form a hydration shell, creating hydrogen bonds with the carboxylic acid group and the ether oxygen. The simulations can also quantify the dynamics of these hydrogen bonds, including their average lifetime. Analysis of radial distribution functions (RDFs) provides a statistical picture of the solvent structure around specific atoms of the solute. researchgate.net This information is crucial for understanding the molecule's solubility and how the solvent might influence its conformation and reactivity. u-bordeaux.fr
Chirality Recognition and Supramolecular Assembly Studies
Computational methods are essential for studying how the chirality of this compound influences its interactions with other molecules, a phenomenon known as chirality recognition. nih.gov This is particularly important in biological systems and in the formation of larger, ordered structures known as supramolecular assemblies. mdpi.com
By modeling the interaction between the R-enantiomer and a chiral selector, and then separately modeling the interaction of the S-enantiomer with the same selector, the difference in interaction energy can be calculated. This energy difference explains why one enantiomer may bind more strongly than the other, which is the basis for chiral separation techniques. Furthermore, simulations can explore how individual molecules of this compound might interact with each other to form dimers or larger aggregates through non-covalent interactions like hydrogen bonding and van der Waals forces. nih.gov The stability and structure of these assemblies can be predicted, revealing whether they are likely to form ordered, chiral superstructures. mdpi.commdpi.com
Structure-Reactivity and Structure-Selectivity Relationship Studies through Computational Approaches
Computational approaches can establish quantitative relationships between the structure of a molecule and its chemical reactivity or selectivity. nih.gov For this compound, these studies can explain how its specific arrangement of atoms influences its behavior in chemical reactions.
For example, DFT calculations can be used to compute various electronic descriptors, such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and atomic charges. These descriptors help identify the most nucleophilic and electrophilic sites in the molecule, thereby predicting how it will react with other reagents. By systematically modifying the structure (e.g., by hypothetically adding substituents) and calculating the effect on reaction barriers, a clear structure-reactivity relationship can be established. nih.gov These computational models can predict how changes in the molecule's electronic properties or steric hindrance will affect the rate (reactivity) and outcome (selectivity) of a reaction. nih.govnih.gov
Specialized Applications in Chemical Sciences and Sustainable Technologies
Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the formation of a specific stereoisomer. wikipedia.org The structural features of 4,4-dimethyloxolane-2-carboxylic acid make it a promising candidate for this role. The chiral center at C2, adjacent to the carboxylic acid, can effectively bias the approach of reagents to a prochiral substrate once the auxiliary is attached, typically via an amide or ester linkage.
The general strategy involves:
Coupling: The carboxylic acid of the auxiliary is coupled with a prochiral substrate (e.g., a ketone or an imine).
Diastereoselective Reaction: The resulting adduct undergoes a reaction (e.g., alkylation, reduction, or aldol (B89426) reaction), where the bulky and conformationally restricted auxiliary directs the incoming reagent to one face of the molecule, leading to the formation of one diastereomer in excess.
Cleavage: The auxiliary is subsequently cleaved from the product, yielding an enantiomerically enriched molecule. The auxiliary can often be recovered and reused, a key principle of green chemistry. wikipedia.org
Furthermore, the oxolane ring and the carboxylic acid group can be chemically modified to create novel chiral ligands for metal-catalyzed asymmetric reactions. The oxygen atom within the oxolane ring can act as a Lewis basic site, and the carboxyl group can be converted into other functionalities, such as amides or esters bearing additional donor atoms (e.g., nitrogen or phosphorus). These modifications allow for the synthesis of bidentate or tridentate ligands that can coordinate with a metal center, forming a chiral catalytic complex capable of inducing high enantioselectivity in reactions like hydrogenations, allylic alkylations, or cycloadditions. nih.gov
Table 1: Comparison of Chiral Auxiliary Classes and Potential Application of this compound
| Chiral Auxiliary Class | Common Examples | Typical Applications | Potential Role of this compound |
| Oxazolidinones | Evans Auxiliaries | Aldol reactions, Alkylations, Acylations | As an alternative scaffold, the rigid oxolane ring could offer different stereochemical control. |
| Camphorsultams | Oppolzer's Camphorsultam | Diels-Alder reactions, Conjugate additions | The defined stereochemistry and steric hindrance could be useful in cycloaddition reactions. |
| Chiral Alcohols/Amines | 8-Phenylmenthol, Pseudoephedrine | Ene reactions, Alkylations | Could be used directly or its corresponding alcohol (via reduction) could serve as the auxiliary. |
| Chiral Carboxylic Acids | Mandelic Acid | Resolution of racemic amines | Used directly for diastereomeric salt formation or as a covalently bonded auxiliary. |
Role in the Asymmetric Synthesis of Complex Molecular Targets and Natural Product Scaffolds
The synthesis of complex, biologically active molecules such as natural products often requires precise control over multiple stereocenters. nih.gov Chiral building blocks—small, enantiomerically pure molecules that are incorporated into the final structure—are essential tools for this purpose. mdpi.com this compound serves as a valuable chiral building block, providing a pre-defined stereocenter and a functional handle for further elaboration.
Its utility in this context stems from several key attributes:
Stereochemical Information: It introduces a specific stereocenter (either R or S depending on the enantiomer used) that can direct the formation of subsequent stereocenters in the growing molecule.
Structural Rigidity: The five-membered oxolane ring has a relatively fixed conformation, which helps in transmitting stereochemical information over several bonds. nih.gov
Functional Group Versatility: The carboxylic acid can be converted into a wide array of other functional groups, including alcohols, aldehydes, amides, and ketones, enabling its incorporation into diverse molecular architectures. mdpi.com
While specific total syntheses employing this compound are not widely documented, it represents the type of scaffold used to construct key fragments of larger natural products. mdpi.com For instance, it could be used as a starting material for polyketide fragments or for the synthesis of substituted tetrahydrofurans, a common motif in many natural products. urfu.ruresearchgate.net
Applications in Advanced Materials Chemistry and Polymer Design
Carboxylic acids are fundamental building blocks in polymer chemistry, particularly for the synthesis of polyesters and polyamides. By using a chiral, bifunctional monomer like this compound, novel polymers with unique properties can be designed. The incorporation of this monomer into a polymer backbone can introduce chirality, which may lead to materials with interesting optical properties or the ability to act as stationary phases for chiral chromatography.
The rigid, cyclic structure of the oxolane ring can also impact the physical properties of the resulting polymer, such as its glass transition temperature (Tg), thermal stability, and mechanical strength. For example, incorporating such rigid units into a polymer chain can restrict chain mobility, often leading to a higher Tg compared to polymers made from more flexible, linear monomers. ineosopen.org
Potential applications in materials science include:
Chiral Polymers: Synthesis of optically active polyesters or polyamides for applications in chiral separations or as sensors.
Functional Materials: Derivatives of the carboxylic acid can be used to create polymers with specific functionalities for applications in biomedical materials or advanced coatings. mdpi.org
Coordination Polymers: The carboxylate group can coordinate to metal ions to form metal-organic frameworks (MOFs) or coordination polymers. The specific geometry of the ligand could direct the formation of novel network structures with tailored porosity or catalytic properties.
Development of Novel Catalytic Systems Based on this compound Derivatives
The development of new and efficient catalytic systems is a cornerstone of modern chemical synthesis. princeton.edu Derivatives of this compound can serve as scaffolds for new classes of organocatalysts or as ligands for metal-based catalysts.
For organocatalysis, the carboxylic acid itself can act as a Brønsted acid catalyst. Chiral carboxylic acids have been shown to catalyze a variety of asymmetric reactions, such as cycloadditions and cyclizations, by activating substrates through hydrogen bonding. researchgate.net
More complex catalytic systems can be developed by derivatizing the core structure. For example, coupling the carboxylic acid with other catalytically active moieties (e.g., a prolinol derivative or a thiourea (B124793) group) could lead to bifunctional catalysts where the oxolane scaffold provides a defined chiral environment. nih.gov Such catalysts can activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol.
Table 2: Potential Catalytic Systems Derived from this compound
| Catalyst Type | Derivatization Strategy | Potential Asymmetric Reaction | Rationale |
| Chiral Ligand | Convert COOH to an amide linked to a phosphine (B1218219) or pyridine (B92270) moiety. | Metal-catalyzed allylation, hydrogenation. | Creates a P,O or N,O-bidentate ligand; the oxolane ring provides a rigid chiral pocket around the metal center. nih.gov |
| Brønsted Acid Catalyst | Use the carboxylic acid directly. | Protonation, Cycloadditions. | The chiral environment around the acidic proton can induce enantioselectivity in proton-transfer steps. researchgate.net |
| Bifunctional Organocatalyst | Couple COOH with an amine (e.g., prolinol) to form an amide. | Michael additions, Aldol reactions. | Combines Brønsted/Lewis acid activation with enamine/iminium ion activation within a single chiral molecule. |
Precursor in Fine Chemical Synthesis (excluding pharmaceutical or agrochemical end-products)
Beyond its role in complex synthesis, this compound is a valuable precursor for a range of enantiomerically pure fine chemicals. The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications, such as in fragrances, food additives, and electronic materials.
The transformations of the carboxylic acid group are key to its versatility:
Reduction: Reduction of the carboxylic acid yields the corresponding chiral alcohol, (4,4-dimethyl-oxolan-2-yl)methanol, which is a useful building block in its own right.
Esterification/Amidation: Conversion to esters and amides allows for the introduction of a wide variety of molecular fragments, leading to new chiral compounds with tailored properties. mdpi.com
Decarboxylation: Certain catalytic methods allow for the removal of the carboxylic acid group and its replacement with other functionalities, providing access to 2-substituted-4,4-dimethyloxolanes. nih.govresearchgate.net
These transformations enable the synthesis of chiral solvents, additives for polymers, or intermediates for liquid crystals, where stereochemical purity is critical for performance.
Green Chemistry Approaches and Sustainable Synthetic Routes
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use and synthesis of this compound can align with several green chemistry principles.
Bio-based Feedstocks: The oxolane (tetrahydrofuran) ring is a structural motif found in solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). mdpi.com This suggests the potential for developing sustainable, bio-based synthetic routes to this compound from renewable platform molecules like levulinic acid or furfural. mdpi.com
Catalytic Efficiency: Employing derivatives of this compound as chiral catalysts or recoverable auxiliaries promotes atom economy and reduces waste, as the chiral material is used in small quantities or can be recycled. wikipedia.org
Sustainable Solvents: The development of syntheses that can be performed in green solvents, such as water or bio-based ethers, further enhances the sustainability of processes involving this compound. nih.gov An environmentally friendly synthesis of butane-1,2,3,4-tetracarboxylic acid has been described starting from succinic anhydride, highlighting a move towards more sustainable production of functionalized carboxylic acids. mdpi.org
By focusing on catalytic methods and exploring renewable starting materials, the synthesis and application of this compound and its derivatives can be integrated into a more sustainable chemical industry.
Future Research Directions and Emerging Paradigms
Development of More Atom-Economical and Environmentally Benign Synthetic Methods
Future synthetic strategies for 4,4-Dimethyloxolane-2-carboxylic acid are expected to prioritize green chemistry principles. This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. Research in this area could focus on several key approaches:
Catalytic Routes: Developing catalytic methods that avoid the use of stoichiometric reagents which are often expensive and generate significant waste. nih.gov For instance, catalytic carboxylation of appropriate precursors using CO2 as a C1 source would be a highly atom-economical approach.
Renewable Feedstocks: Investigating synthetic pathways that begin from biomass-derived starting materials. Lignocellulosic biomass could potentially serve as a source for the carbon backbone, aligning with the shift away from petrochemical dependence. epfl.ch
Benign Solvents: Exploring syntheses in environmentally friendly solvents such as water, supercritical fluids, or deep eutectic solvents (DES), which are noted for being non-hazardous, biodegradable, and economical. researchgate.net Hydrothermal synthesis in high-temperature water is another avenue that avoids volatile organic solvents and toxic catalysts. uni-konstanz.de
| Approach | Key Advantages | Research Focus | Potential Impact |
|---|---|---|---|
| Catalytic Carboxylation | High atom economy, utilization of CO2 | Development of efficient catalysts (e.g., transition metal complexes) | Sustainable production route |
| Biomass Conversion | Use of renewable resources, reduced fossil fuel dependence | Identifying and converting biomass-derived precursors | Greener supply chain |
| Green Solvents (e.g., DES, HTW) | Reduced environmental pollution, improved safety | Optimizing reaction conditions for solubility and reactivity | Safer and more sustainable industrial processes |
Exploration of Unprecedented Reactivity Patterns and Selectivity Control
The functional groups within this compound offer opportunities for novel chemical transformations. Future research will likely probe its reactivity to develop new synthetic tools.
C-H Activation: The oxolane ring contains multiple C-H bonds that could be targets for regioselective functionalization. Developing methods for direct C-H activation would provide efficient pathways to novel derivatives without the need for pre-functionalized substrates.
Decarboxylative Reactions: The carboxylic acid group can serve as a handle for decarboxylative coupling reactions. This strategy could be used to introduce a wide array of substituents at the 2-position, creating a library of diverse molecular structures.
Stereoselective Synthesis: For chiral applications, the development of enantioselective synthetic routes to access specific stereoisomers of this compound is crucial. This would involve asymmetric catalysis to control the stereocenter at the 2-position. Research has shown that even in seemingly simple systems, controlling selectivity is key to preventing side reactions like overhydrogenation. epfl.chepfl.ch
Integration into Flow Chemistry, Automated Synthesis, and High-Throughput Experimentation
Modern chemical synthesis is being revolutionized by the integration of automation and continuous processing technologies. Applying these to the synthesis and derivatization of this compound could dramatically accelerate research.
Flow Chemistry: Continuous-flow synthesis offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. researchgate.netnih.govscispace.comresearcher.life Implementing a flow process for this compound could enable safer handling of reactive intermediates and facilitate multistep sequences without intermediate isolation. durham.ac.uk
High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of numerous reaction conditions (catalysts, solvents, temperatures) in parallel. analytical-sales.comresearchgate.net This technology could be used to quickly optimize the synthesis of the target molecule and to explore its reactivity with a wide range of substrates, enabling thousands of experiments to be run in a single day. nih.govchemistryworld.com
Automated Synthesis Platforms: Coupling computer-aided synthesis planning with robotic platforms can automate the entire discovery cycle. nih.gov An automated system could synthesize a library of this compound derivatives and then screen them for desired properties, significantly speeding up the discovery of new functional molecules.
Discovery of Novel Applications in Niche Areas of Chemical Science
The unique combination of functional groups suggests that this compound and its derivatives could find applications in specialized areas.
Medicinal Chemistry: The carboxylic acid moiety is a key functional group in many drugs. nih.gov Substituted oxolane rings are also common scaffolds in bioactive molecules. Derivatives of this compound could be explored as novel inhibitors of enzymes like metallo-β-lactamases or as scaffolds for anticancer agents. researchgate.netnih.govmdpi.com
Polymer and Materials Science: As a dicarboxylic acid or by converting it into a diol, the molecule could serve as a monomer for creating novel polyesters or polyamides. The gem-dimethyl group could impart unique properties such as increased solubility and thermal stability to the resulting polymers. mdpi.com
Chemical Biology: The compound could be functionalized with fluorescent tags or reactive handles to serve as a chemical probe for studying biological systems. Its specific structure may lead to selective interactions with proteins or other biomolecules.
Application of Advanced Machine Learning and AI in Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical research. researchgate.netmdpi.com
Retrosynthesis and Reaction Prediction: AI-powered tools can predict viable synthetic routes for complex molecules, potentially identifying novel and more efficient pathways to this compound. nih.govbiopharmatrend.com These models can also predict the outcomes of unknown reactions, reducing the number of failed experiments. mdpi.com
Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of virtual compounds. schrodinger.com This would allow for the in silico design and screening of thousands of derivatives of this compound to identify candidates with optimal characteristics for specific applications, such as drug-likeness or material performance, before committing to their synthesis.
Optimization of Reaction Conditions: ML algorithms can analyze data from HTE to build predictive models that identify the optimal conditions for a chemical reaction, minimizing the time and resources required for experimental optimization.
| Technology | Application to this compound | Anticipated Benefit |
|---|---|---|
| Flow Chemistry | Continuous synthesis and multi-step derivatization | Improved safety, scalability, and efficiency nih.gov |
| High-Throughput Experimentation (HTE) | Rapid optimization of synthesis and reactivity screening | Accelerated discovery of optimal conditions and new reactions analytical-sales.com |
| Machine Learning / AI | Predicting synthetic routes, molecular properties, and reaction outcomes | Reduced experimental costs, rational design of new derivatives nih.govbiopharmatrend.com |
Q & A
Q. How can the compound’s metabolic stability be assessed in in vitro hepatic models, and what are key oxidative hotspots?
- Methodological Answer: Incubate with human liver microsomes (HLM) or hepatocytes, monitoring depletion via LC-MS. Identify metabolites using UPLC-QTOF with MSE data-independent acquisition. CYP inhibition assays (e.g., fluorogenic substrates) pinpoint enzymes involved. Computational tools (e.g., MetaSite) predict sites of oxidation (e.g., α to carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
